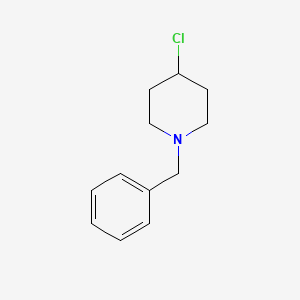

1-Benzyl-4-chloropiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDDTLVBWCOBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388475 | |

| Record name | 1-benzyl-4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67848-71-9 | |

| Record name | 1-benzyl-4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-4-chloropiperidine synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of 1-Benzyl-4-chloropiperidine

Introduction

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural framework serves as a versatile scaffold and a key intermediate in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs). The presence of a reactive chlorine atom at the 4-position, combined with the stable N-benzyl protecting group, makes it a valuable building block for introducing the piperidine moiety into more complex structures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its applications for researchers and drug development professionals.

Properties of this compound

The physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₁₂H₁₆ClN[1][2][3] | C₁₂H₁₇Cl₂N[4] |

| Molecular Weight | 209.72 g/mol [1][2][3] | 246.17 g/mol [4] |

| CAS Number | 67848-71-9[1][2] | 21937-57-5[4] |

| IUPAC Name | This compound[1] | This compound;hydrochloride[4] |

| Appearance | Not specified; likely a liquid or low-melting solid. | White to off-white crystalline powder. |

| Boiling Point | Not available[2] | Not available |

| Melting Point | Not available[2] | Not available |

| Density | Not available[2] | Not available |

| SMILES | C1CN(CCC1Cl)CC2=CC=CC=C2[1] | C1CN(CCC1Cl)CC2=CC=CC=C2.Cl[4] |

| InChIKey | HEDDTLVBWCOBRG-UHFFFAOYSA-N[1][2] | OHKKMIMUBHLTNF-UHFFFAOYSA-N[4] |

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process starting from 1-Benzyl-4-piperidone. The first step involves the reduction of the ketone to the corresponding alcohol, 1-Benzyl-4-hydroxypiperidine. The second step is the substitution of the hydroxyl group with a chlorine atom using a suitable chlorinating agent, typically thionyl chloride.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine

This procedure outlines the reduction of 1-Benzyl-4-piperidone to 1-Benzyl-4-hydroxypiperidine. 1-Benzyl-4-piperidone is a key intermediate used in the synthesis of various medicinal compounds.[5]

Materials:

-

1-Benzyl-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 1-Benzyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-Benzyl-4-hydroxypiperidine, which can be used in the next step without further purification or purified by crystallization or column chromatography if necessary.[6]

Step 2: Synthesis of this compound

This protocol describes the chlorination of 1-Benzyl-4-hydroxypiperidine using thionyl chloride.

Materials:

-

1-Benzyl-4-hydroxypiperidine (from Step 1)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve the 1-Benzyl-4-hydroxypiperidine (1 equivalent) in anhydrous dichloromethane (DCM) in a dry, three-necked round-bottom flask under an inert atmosphere.[7]

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution via a dropping funnel.[7] Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction at room temperature for 90 minutes to 3 hours.[7] The reaction progress should be monitored by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude this compound. The product can be purified by vacuum distillation or column chromatography.

Applications in Drug Development

1-Benzyl-4-piperidone, the precursor to this compound, is a significant compound in medicinal chemistry.[8] It is a key intermediate in the synthesis of menin inhibitors, which are being developed for the treatment of acute leukemia.[8] The resulting this compound serves as a versatile intermediate for introducing the N-benzylpiperidine moiety into various molecular scaffolds. This is particularly useful in the development of central nervous system (CNS) agents, where the piperidine ring is a common structural feature. The chloro-substituent allows for facile nucleophilic substitution reactions, enabling the attachment of diverse functional groups and the construction of extensive compound libraries for drug discovery programs. For example, it can be used in the synthesis of dual-target inhibitors for conditions like Alzheimer's disease.[9]

References

- 1. This compound | C12H16ClN | CID 3015119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound hydrochloride | C12H17Cl2N | CID 44147238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-ベンジル-4-ピペリドン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. innospk.com [innospk.com]

- 7. scribd.com [scribd.com]

- 8. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-Benzyl-4-chloropiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzyl-4-chloropiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Core Physicochemical Data

This compound is a synthetic organic compound that serves as a versatile building block in medicinal chemistry. Its physicochemical properties are crucial for its handling, reaction optimization, and biological application. The compound is available as a free base and a hydrochloride salt, with the latter often being preferred for its increased stability and solubility in aqueous media.

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₁₂H₁₆ClN[1][2] | C₁₂H₁₇Cl₂N[3][4] |

| Molecular Weight | 209.71 g/mol [1] | 246.17 g/mol [3] |

| CAS Number | 67848-71-9[1] | 21937-57-5[3] |

| Melting Point | Not available | 137-139 °C[5] |

| Boiling Point | Not available | 306.9 °C at 760 mmHg[5] |

| Density | Not available | 1.074 g/cm³[5] |

| XLogP3-AA (Lipophilicity) | 2.9[1] | Not available |

| Hydrogen Bond Donor Count | 0[1] | 1[3] |

| Hydrogen Bond Acceptor Count | 1[1] | 1[3] |

| Rotatable Bond Count | 2 | 2[4] |

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the development of new synthetic routes and analytical methods.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved from 1-Benzyl-4-hydroxypiperidine. The following is a representative experimental protocol:

Materials:

-

1-Benzyl-4-hydroxypiperidine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Diethyl ether

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Büchner funnel and filter paper

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1-Benzyl-4-hydroxypiperidine in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution with continuous stirring. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly add diethyl ether to the cooled solution to precipitate the this compound hydrochloride salt.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain the final this compound hydrochloride.

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Determination of Melting Point

The melting point of this compound hydrochloride can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Finely powder a small amount of the dried sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Role in Drug Development: Synthesis of Acetylcholinesterase Inhibitors

This compound is a valuable precursor for the synthesis of potent acetylcholinesterase (AChE) inhibitors, which are a class of drugs used to treat Alzheimer's disease and other neurological disorders.[1][3][5] The 1-benzylpiperidine moiety is a common scaffold in many AChE inhibitors.[6] The chloro-substituent at the 4-position provides a reactive site for further chemical modifications to build more complex molecules with high affinity for the acetylcholinesterase enzyme.

The following diagram illustrates the synthetic utility of this compound as a key intermediate in the development of novel AChE inhibitors.

Caption: Synthetic utility of this compound.

Experimental Workflow: Physicochemical Characterization

A standardized workflow is crucial for the reliable determination of the physicochemical properties of a compound. The following diagram outlines a general workflow for the characterization of this compound.

Caption: General workflow for physicochemical analysis.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C12H17Cl2N | CID 44147238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride (21937-57-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Role of 1-Benzyl-4-chloropiperidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-chloropiperidine is a pivotal synthetic intermediate, primarily utilized as a versatile building block for the introduction of the 4-piperidyl moiety into a diverse range of molecules. This guide elucidates the core reactivity of this compound, focusing on its role as an electrophile in nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to offer a comprehensive resource for professionals in organic synthesis and drug development. The benzyl group serves as a crucial protecting group for the piperidine nitrogen, enabling selective functionalization at the 4-position before its often-facile removal in the final stages of a synthetic sequence.

Core Concept: Mechanism of Action in Synthesis

The primary "mechanism of action" of this compound in organic synthesis is its function as an electrophile in nucleophilic substitution reactions . The key features governing its reactivity are:

-

Electrophilic Carbon: The carbon atom at the 4-position of the piperidine ring is bonded to a chlorine atom. Due to the electronegativity of chlorine, this carbon is electron-deficient and thus susceptible to attack by nucleophiles.

-

Good Leaving Group: The chloride ion (Cl⁻) is a weak base and therefore an excellent leaving group, facilitating the substitution reaction.

-

Steric Accessibility: The 4-position of the piperidine ring is sterically accessible, allowing a wide range of nucleophiles to approach and react.

-

N-Benzyl Protecting Group: The benzyl group attached to the piperidine nitrogen serves as a protecting group. It prevents the nitrogen from acting as a nucleophile or base under many reaction conditions, thereby directing reactivity to the C-4 position. This group can be readily removed via catalytic hydrogenation (hydrogenolysis) to yield the secondary amine, which can be crucial for the biological activity of the final compound or for further derivatization.

The predominant mechanism for these substitutions is typically bimolecular nucleophilic substitution (SN2) , where the nucleophile attacks the C-4 carbon from the backside relative to the C-Cl bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is concerted, proceeding through a single transition state.

Caption: General SN2 mechanism for this compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of a wide array of 4-substituted piperidines, which are prevalent scaffolds in many biologically active compounds and marketed drugs. The following sections detail its reactions with various classes of nucleophiles.

Reaction with Amine Nucleophiles (N-Alkylation)

The reaction with primary or secondary amines is a common method to synthesize 4-aminopiperidine derivatives. These products are valuable in drug discovery, particularly for central nervous system (CNS) active agents.

General Reaction: this compound + R¹R²NH → 1-Benzyl-4-(N-R¹R²)piperidine

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) |

| Piperidine | 1-Benzyl-1',4'-bipiperidine | K₂CO₃, Acetonitrile (CH₃CN), Reflux | ~85-95 |

| Aniline | 1-Benzyl-4-(phenylamino)piperidine | Na₂CO₃, DMF, 100 °C | ~70-80 |

| Morpholine | 4-(1-Benzylpiperidin-4-yl)morpholine | K₂CO₃, DMF, 80 °C | ~90 |

Reaction with Azide and Cyanide Nucleophiles

Substitution with azide or cyanide ions provides versatile intermediates, 4-azido- and 4-cyanopiperidines, respectively. The azide can be readily reduced to a primary amine, while the cyanide can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

General Reactions:

-

This compound + NaN₃ → 1-Benzyl-4-azidopiperidine

-

This compound + NaCN → 1-Benzyl-4-cyanopiperidine

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Sodium Azide (NaN₃) | 1-Benzyl-4-azidopiperidine | DMF, 90 °C, 12 h | ~85 |

| Sodium Cyanide (NaCN) | 1-Benzyl-4-cyanopiperidine | DMSO, 100 °C, 6 h | ~75 |

Reaction with Carbon Nucleophiles

The formation of new carbon-carbon bonds at the 4-position is crucial for building molecular complexity. This can be achieved using organometallic reagents like Grignard reagents or through palladium-catalyzed cross-coupling reactions.

General Reactions:

-

This compound + R-MgX → 1-Benzyl-4-R-piperidine

-

This compound + R-B(OH)₂ (Suzuki Coupling) → 1-Benzyl-4-R-piperidine

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Phenylmagnesium bromide | 1-Benzyl-4-phenylpiperidine | THF, 0 °C to rt, 4 h | ~60 |

| Phenylboronic acid | 1-Benzyl-4-phenylpiperidine | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C | ~80 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1',4'-bipiperidine

Objective: To synthesize 1-benzyl-1',4'-bipiperidine via nucleophilic substitution of this compound with piperidine.

Materials:

-

This compound hydrochloride

-

Piperidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium Hydroxide (NaOH), 1 M aqueous solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask charged with this compound hydrochloride (1.0 eq.), add anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (3.0 eq.) to the suspension.

-

Add piperidine (1.5 eq.) to the reaction mixture.

-

Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-1',4'-bipiperidine.

Caption: Experimental workflow for bipiperidine synthesis.

Protocol 2: Synthesis of 1-Benzyl-4-azidopiperidine

Objective: To prepare 1-benzyl-4-azidopiperidine, a versatile intermediate for 4-aminopiperidine derivatives.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl Ether (Et₂O)

-

Deionized Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Add sodium azide (1.5 eq.) to the solution.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 1-benzyl-4-azidopiperidine is often of sufficient purity for subsequent steps (e.g., reduction to the amine), but can be further purified by chromatography if necessary.

Role in Drug Development: The N-Benzyl Group and Deprotection

The N-benzyl group is not merely an inert protecting group; its presence can be strategically leveraged. In early-stage drug discovery, N-benzylated piperidines can be tested for biological activity. The benzyl group can engage in favorable pi-stacking or hydrophobic interactions within a biological target.

However, in many final drug candidates, a free secondary amine on the piperidine ring is required for activity (e.g., for forming a salt bridge with an acidic residue in a receptor). The removal of the N-benzyl group is a critical final step, most commonly achieved by catalytic hydrogenation .

Deprotection Workflow:

-

Reaction: The N-benzylated piperidine is dissolved in a solvent (e.g., methanol or ethanol) and treated with a palladium catalyst (typically 10% Pd on carbon).

-

Hydrogenation: The mixture is stirred under an atmosphere of hydrogen gas (from a balloon or a pressurized vessel) until the reaction is complete.

-

Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the deprotected piperidine.

Spectroscopic Profile of 1-Benzyl-4-chloropiperidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-Benzyl-4-chloropiperidine, a crucial intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic characteristics, offering valuable insights for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS)

Mass spectrometry of this compound was conducted using Gas Chromatography-Mass Spectrometry (GC-MS). The analysis reveals a fragmentation pattern consistent with the molecule's structure, providing confirmation of its molecular weight and key structural features.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClN |

| Molecular Weight | 209.71 g/mol |

| Major Fragment (m/z) | 91 |

| Second Major Fragment (m/z) | 174 |

| Molecular Ion Peak (m/z) | 209 |

Source: PubChem CID 3015119[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound. The predicted spectrum exhibits characteristic absorption bands corresponding to the vibrations of its aliphatic and aromatic components.

Table 2: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3000 | C-H Stretch | Aromatic (Benzene) |

| 2950-2850 | C-H Stretch | Aliphatic (Piperidine) |

| 1600-1450 | C=C Stretch | Aromatic (Benzene) |

| 1350-1250 | C-N Stretch | Tertiary Amine |

| 750-700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

| 700-600 | C-Cl Stretch | Alkyl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.30-4.40 | Multiplet | 1H | H-4 (CH-Cl) |

| 3.55 | Singlet | 2H | Benzyl protons (CH₂) |

| 2.80-2.95 | Multiplet | 2H | H-2e, H-6e (axial piperidine protons) |

| 2.10-2.25 | Multiplet | 2H | H-2a, H-6a (equatorial piperidine protons) |

| 1.90-2.10 | Multiplet | 4H | H-3, H-5 (piperidine protons) |

¹³C NMR Spectroscopy (Predicted)

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Carbon Atom Assignment |

| 138.0 | Quaternary aromatic carbon (C-1') |

| 129.5 | Aromatic methine carbons (C-3', C-5') |

| 128.5 | Aromatic methine carbons (C-2', C-6') |

| 127.5 | Aromatic methine carbon (C-4') |

| 63.0 | Benzyl carbon (CH₂) |

| 60.0 | Piperidine carbon (C-4) |

| 53.0 | Piperidine carbons (C-2, C-6) |

| 34.0 | Piperidine carbons (C-3, C-5) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard techniques for the analysis of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC-MS system. The gas chromatograph separates the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the neat sample is placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a thin film of the compound can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The FT-IR spectrometer passes a beam of infrared radiation through the sample. The detector measures the frequencies at which the sample absorbs the radiation, resulting in an infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is inserted into the NMR spectrometer. For ¹H NMR, radiofrequency pulses are applied to excite the hydrogen nuclei, and the resulting signals are detected. For ¹³C NMR, different pulse sequences and acquisition parameters are used to obtain the spectrum of the carbon nuclei. Chemical shifts are reported relative to a tetramethylsilane (TMS) internal standard.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of this compound.

References

The Pivotal Role of 1-Benzyl-4-chloropiperidine in Modern Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Benzyl-4-chloropiperidine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, combining a reactive chloro group at the 4-position with a protective benzyl group on the nitrogen atom, make it an ideal starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound as a precursor in the pharmaceutical industry, with a particular focus on the synthesis of key therapeutic agents such as Donepezil, Fentanyl, and Haloperidol.

Physical and Chemical Properties

This compound is a solid at room temperature, and its properties are well-documented. The hydrochloride salt is also commonly used in synthesis. A summary of its key physical and chemical data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ClN | [1] |

| Molecular Weight | 209.71 g/mol | [1] |

| CAS Number | 67848-71-9 | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

Table 1: Physical and Chemical Properties of this compound

Core Synthetic Applications

The reactivity of the chlorine atom at the 4-position allows for a variety of nucleophilic substitution reactions, making this compound a versatile precursor for introducing the piperidine moiety into drug molecules. The benzyl group serves as a readily removable protecting group for the piperidine nitrogen, which can be deprotected in the final stages of a synthesis.

Synthesis of Donepezil: An Acetylcholinesterase Inhibitor

Donepezil is a key medication used for the treatment of Alzheimer's disease. A common synthetic route to Donepezil involves the key intermediate N-benzyl-4-formylpiperidine . While not the direct precursor, this compound can be converted to this crucial intermediate through a multi-step synthesis.

Caption: Synthetic pathway from this compound to a key Donepezil precursor.

Step 1: Synthesis of 1-Benzyl-4-cyanopiperidine

-

Reactants: this compound, sodium cyanide (NaCN), a polar aprotic solvent (e.g., DMSO or DMF).

-

Procedure: To a solution of this compound in the chosen solvent, sodium cyanide is added. The reaction mixture is heated to facilitate the nucleophilic substitution. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 1-benzyl-4-cyanopiperidine. A patent describing the synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride from N,N-bis(2-chloroethyl)benzylamine reports a yield of 70%.[2]

Step 2: Hydrolysis to 1-Benzyl-4-piperidinecarboxylic acid

The nitrile group of 1-benzyl-4-cyanopiperidine can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reactants: 1-benzyl-4-cyanopiperidine, concentrated sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) solution.

-

Procedure (Acidic Hydrolysis): The nitrile is treated with concentrated sulfuric acid and heated. The reaction mixture is then cooled and carefully poured onto ice, followed by neutralization to precipitate the carboxylic acid. A patent for the preparation of 1-benzyl-4-anilinopiperidine-4-carboxylic acid describes a similar hydrolysis step.[3]

Step 3: Reduction to N-benzyl-4-formylpiperidine

The carboxylic acid can be reduced to the corresponding aldehyde.

-

Reactants: 1-Benzyl-4-piperidinecarboxylic acid, a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

-

Procedure: The carboxylic acid is dissolved in a suitable anhydrous solvent (e.g., THF or toluene) and cooled to a low temperature (e.g., -78 °C). The reducing agent is then added dropwise. After the reaction is complete, it is quenched, and the product is isolated and purified. A patent for the production of N-benzyl-4-formylpiperidine describes the reduction of an ester derivative with a modified aluminum hydride reagent.[4]

Synthesis of Fentanyl: A Potent Opioid Analgesic

Fentanyl and its analogs are powerful synthetic opioids. The synthesis often starts from N-benzyl-4-piperidone . While not a direct conversion from this compound, this starting material can be synthesized from piperidine derivatives. A key step in many fentanyl syntheses is the reductive amination of N-benzyl-4-piperidone with aniline.[5][6]

Caption: General synthetic workflow for the preparation of Fentanyl.

Synthesis of Haloperidol: An Antipsychotic Medication

Haloperidol is a typical antipsychotic medication. Its synthesis involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with a side chain, which can be prepared from a 4-chloropiperidine derivative. This highlights the utility of the chloro-substituted piperidine ring in the synthesis of butyrophenone antipsychotics.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data found in the literature for reactions involving 1-benzylpiperidine derivatives relevant to pharmaceutical synthesis.

| Reaction | Starting Material | Product | Reagents | Yield | Reference |

| Cyanation | N,N-bis(2-chloroethyl)benzylamine | 1-Benzyl-4-cyano-4-phenylpiperidine HCl | Phenylacetonitrile, NaOH, Bu₄NHSO₄ | 70% | [2] |

| Reductive Amination | N-benzyl-4-piperidone | 1-Benzyl-4-(phenylamino)piperidine | Aniline, NaBH(OAc)₃ | - | [9] |

| Acylation | 1-Benzyl-4-(phenylamino)piperidine | Benzoylbenzylfentanyl | Benzoyl chloride | 37% | [10] |

Table 2: Summary of Reaction Yields

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of a multitude of pharmaceutical agents. Its strategic combination of a reactive center and a protective group allows for the efficient construction of complex piperidine-containing drugs. The synthetic pathways leading to important medications like Donepezil, Fentanyl, and Haloperidol underscore the significance of this intermediate in medicinal chemistry and drug development. Further exploration of novel reactions and methodologies involving this compound will undoubtedly continue to fuel innovation in the pharmaceutical industry.

References

- 1. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 4. JP2000136183A - Production of n-benzyl-4-formylpiperidine - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. ajrconline.org [ajrconline.org]

- 7. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Benzylfentanyl as a Surrogate Template for Fentanyl-Selective Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dea.gov [dea.gov]

A Technical Guide to the Synthesis of 4-Chloropiperidine Derivatives via NbCl₅ Mediated Aza-Prins Cyclization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel and efficient method for the synthesis of 4-chloropiperidine derivatives. The methodology utilizes Niobium(V) chloride (NbCl₅) to mediate an aza-Prins type cyclization of epoxides and homoallylic amines. This approach offers a straightforward pathway to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules.[1][2][3][4]

Core Synthesis and Mechanism

The synthesis of 4-chloropiperidine derivatives through this method involves the reaction of various epoxides with homoallylic amines in the presence of NbCl₅. The reaction proceeds efficiently at room temperature, yielding good to excellent results.[5]

The proposed mechanism for this transformation is initiated by the NbCl₅-mediated opening of the epoxide ring. This is followed by an intramolecular hydrogen migration and a nucleophilic attack by the amine. A subsequent rearrangement leads to the formation of a piperidine carbonium ion. The readily available chloride ion from NbCl₅ then acts as a nucleophile, attacking the carbocation at the 4-position to yield the final 4-chloropiperidine derivative.[5]

A key advantage of this method is the direct incorporation of the chloro-substituent, which serves as a versatile handle for further synthetic modifications. The reaction conditions are mild, and the procedure is relatively simple to perform.[5]

Reaction Mechanism

References

An In-Depth Technical Guide to the Stability and Storage of 1-Benzyl-4-chloropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Benzyl-4-chloropiperidine hydrochloride (CAS No: 21937-57-5), a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and drug development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1. These properties are fundamental to its handling and storage.

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClN · HCl |

| Molecular Weight | 246.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

Stability Profile and Degradation Pathways

While specific, in-depth degradation kinetic studies for this compound hydrochloride are not extensively available in the public domain, its structural motifs provide insights into potential degradation pathways. As a tertiary amine and a chlorinated aliphatic compound, it may be susceptible to degradation under certain stress conditions.

Potential Degradation Pathways:

-

Hydrolysis: The chloro- group at the 4-position of the piperidine ring could be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of the corresponding 4-hydroxy derivative, 1-Benzyl-4-hydroxypiperidine.

-

Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide. The benzylic position could also be a site for oxidative degradation.

-

Photodegradation: Exposure to light, particularly UV radiation, can sometimes lead to the degradation of benzyl-containing compounds through photolytic cleavage.

A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.

Caption: Workflow for Forced Degradation Studies.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound hydrochloride. The following conditions are recommended based on available safety data sheets and supplier information.

| Condition | Recommendation | Rationale |

| Temperature | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C[1] | Reduced temperature minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container.[2] | Prevents exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidation. |

| Light | Protect from light. | Although specific photostability data is unavailable, it is a general best practice for complex organic molecules. |

| Ventilation | Store in a well-ventilated place.[2] | General safety precaution for handling chemical reagents. |

Handling and Incompatible Materials

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes.[3]

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to oxidative degradation of the molecule.

-

Strong Acids and Bases: May catalyze hydrolysis or other degradation reactions.

-

Acid Chlorides and Acid Anhydrides: Can react with the tertiary amine.

Experimental Protocols for Stability Assessment

While specific validated protocols for this compound are not publicly available, the following are general experimental methodologies for conducting forced degradation studies, which are essential for developing a stability-indicating analytical method.

General Forced Degradation Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of this compound hydrochloride.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified period. Also, reflux a solution of the compound.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) and/or visible light in a photostability chamber.

-

-

Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

The workflow for a typical forced degradation experiment is illustrated below.

Caption: General workflow for a forced degradation experiment.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

General Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.

Conclusion

This compound hydrochloride is a stable compound under recommended storage conditions. To ensure its integrity, it should be stored at low temperatures, protected from moisture and light, and handled with appropriate safety precautions. While specific degradation studies are not widely published, a systematic approach using forced degradation studies can elucidate its stability profile and aid in the development of a robust, stability-indicating analytical method. This is crucial for its application in regulated environments such as pharmaceutical development.

References

An In-depth Technical Guide to the Structural Characterization of 1-Benzyl-4-chloropiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural characterization of 1-Benzyl-4-chloropiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines the expected data from fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific compound is not widely available in public literature, this guide synthesizes information from closely related analogs and established principles to provide a robust framework for its characterization.

Compound Profile

This compound is a tertiary amine with a benzyl group attached to the nitrogen atom of a 4-chloropiperidine ring. Its structure is foundational for the development of a range of biologically active molecules.

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClN |

| Molecular Weight | 209.72 g/mol |

| CAS Number | 67848-71-9 |

| Appearance | Expected to be a liquid or low-melting solid |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 4.20 | m | 1H | H-4 (methine proton) |

| ~ 3.50 | s | 2H | Benzyl protons (-CH₂-Ph) |

| ~ 2.80 - 2.90 | m | 2H | Piperidine protons (H-2e, H-6e) |

| ~ 2.10 - 2.20 | m | 2H | Piperidine protons (H-2a, H-6a) |

| ~ 1.90 - 2.10 | m | 2H | Piperidine protons (H-3e, H-5e) |

| ~ 1.70 - 1.85 | m | 2H | Piperidine protons (H-3a, H-5a) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon (C1') |

| ~ 129 | Aromatic carbons (C2', C6') |

| ~ 128 | Aromatic carbons (C3', C5') |

| ~ 127 | Aromatic carbon (C4') |

| ~ 63 | Benzyl carbon (-CH₂-Ph) |

| ~ 60 | Piperidine carbon (C-4) |

| ~ 53 | Piperidine carbons (C-2, C-6) |

| ~ 34 | Piperidine carbons (C-3, C-5) |

Mass Spectrometry (MS)

GC-MS data for this compound is available in the NIST database, which indicates the major fragmentation peaks.[1]

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Proposed Fragment Ion |

| 209 | Molecular Ion [M]⁺ | [C₁₂H₁₆ClN]⁺ |

| 174 | High | [M - Cl]⁺, loss of chlorine radical |

| 91 | Base Peak | [C₇H₇]⁺, tropylium ion from the benzyl group |

Infrared (IR) Spectroscopy

While a detailed, peak-listed IR spectrum for this compound is not publicly available, a vapor-phase IR spectrum is noted in the PubChem database.[1] The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2800 | Strong | Aliphatic C-H stretch (piperidine and benzyl) |

| ~ 1600, 1495, 1450 | Medium | Aromatic C=C skeletal vibrations |

| ~ 1115 - 1090 | Strong | C-N stretch |

| ~ 750 - 700 | Strong | C-Cl stretch |

| ~ 740 - 700 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans for adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol or another suitable solvent

-

GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in methanol.

-

Instrumentation:

-

Set the GC oven temperature program (e.g., initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min).

-

Set the injector temperature to 250°C and the transfer line to 280°C.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Mass Spectrometry:

-

Set the mass spectrometer to scan in a suitable mass range (e.g., m/z 40-500).

-

Use electron ionization (EI) at 70 eV.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid sample (or a small amount of the solid sample) onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the structural characterization of a synthesized organic compound like this compound.

Caption: Workflow for Structural Characterization.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information to elucidate the final structure.

Caption: Complementary Spectroscopic Data.

Conclusion

References

The N-Benzylpiperidine Moiety: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpiperidine (N-BP) core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its inherent structural flexibility, coupled with the ability of the benzyl group to engage in crucial cation-π interactions with biological targets, has cemented its importance in modern drug discovery.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, history, and development of N-benzylated piperidines. It delves into key synthetic methodologies, presents quantitative biological data for prominent derivatives, and details experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes key concepts through signaling pathway diagrams and experimental workflows, offering a thorough resource for professionals in the field.

Discovery and Historical Perspective

The emergence of N-benzylated piperidines is intrinsically linked to the advancements in piperidine chemistry during the late 19th and early 20th centuries. While the initial synthesis of the parent N-benzylpiperidine is not attributed to a single seminal publication, the N-benzylation of piperidines became a fundamental transformation in organic chemistry.[1]

The strategic significance of the N-benzylpiperidine scaffold in medicinal chemistry became prominently recognized in the mid-20th century, particularly with the exploration of synthetic analgesics and antihistamines.[1] A landmark discovery in this era was that of Pethidine (Meperidine) in 1938 by Otto Eisleb. Initially synthesized as a potential anticholinergic agent, its potent analgesic properties were subsequently identified by Otto Schaumann.[1] Pethidine's discovery marked a pivotal moment, showcasing the therapeutic potential of synthetic piperidine derivatives and paving the way for the development of a large family of analgesics.[1]

Later, in the latter half of the 20th century, the N-benzylpiperidine motif was integral to the development of Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease. The synthesis and evaluation of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to the identification of highly potent acetylcholinesterase (AChE) inhibitors. Further structural modifications and rigidification of the lead compounds culminated in the discovery of Donepezil, which exhibits high affinity and selectivity for AChE.

The N-benzylpiperidine scaffold continues to be a focal point in contemporary drug discovery, with researchers exploring its potential in diverse therapeutic areas, including antiviral and anticancer agents.[5]

Key Therapeutic Classes and Representative Compounds

The versatility of the N-benzylpiperidine scaffold is evident in the broad range of therapeutic classes it encompasses.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

N-benzylated piperidines are central to the design of AChE inhibitors. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds help to alleviate the cognitive symptoms of Alzheimer's disease.

-

Donepezil: A reversible, non-competitive inhibitor of AChE with high selectivity over butyrylcholinesterase (BuChE).

-

1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (Compound 21): A highly potent AChE inhibitor with an IC50 value in the nanomolar range.[6]

Opioid Receptor Modulators for Pain Management

The N-benzylpiperidine core is a key structural feature in many synthetic opioids that target mu (µ), delta (δ), and kappa (κ) opioid receptors to produce analgesia.

-

Pethidine (Meperidine): A synthetic opioid of the phenylpiperidine class that acts primarily as a µ-opioid receptor agonist.[1]

-

Benzylpiperidine derivatives as dual µ-opioid and σ1 receptor ligands: A newer class of compounds being investigated for potent antinociceptive effects with potentially fewer side effects.

Antiviral Agents

Recent research has highlighted the potential of N-benzylated piperidines as inhibitors of viral entry and replication.

-

4,4-disubstituted N-benzyl piperidines: These compounds have shown activity against the H1N1 influenza virus by inhibiting the hemagglutinin (HA)-mediated membrane fusion process.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative N-benzylated piperidines across different therapeutic targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

| Compound | Target | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |

| Donepezil | AChE | 5.7 | 1250 | [7] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (Compound 21) | AChE | 0.56 | 18,000 | [6] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b) | eeAChE | 390 | - | [8] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j) | eqBChE | 160 | - | [8] |

Table 2: Opioid and Sigma Receptor Binding Affinity and Analgesic Activity

| Compound | Target | Ki (nM) | In Vivo Activity (ED50, mg/kg) | Test Model | Reference |

| N-benzyl derivative 3e | δ-opioid receptor | 1.5 | - | - | [9] |

| Benzylpiperidine derivative 52 | µ-opioid receptor | 56.4 | 4.04 | Abdominal contraction (mice) | [10] |

| σ1 receptor | 11.0 | 6.88 | Carrageenan-induced inflammatory pain (mice) | [10] | |

| 13.98 | Formalin test (rats) | [10] | |||

| 7.62 | CFA-induced chronic pain (mice) | [10] |

Table 3: Antiviral Activity

| Compound Class | Virus | Mechanism of Action | Reference |

| 4,4-disubstituted N-benzyl piperidines | Influenza A (H1N1) | Hemagglutinin fusion peptide interaction | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of N-benzylated piperidines.

General Synthesis of N-Benzylated Piperidines

Method: Reductive Amination

This is a common and efficient method for the N-benzylation of piperidines.

-

Reaction Setup: To a solution of the desired piperidine derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the corresponding benzaldehyde derivative (1.0-1.2 equivalents).

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 equivalents), portion-wise to the reaction mixture.

-

Reaction Completion: Continue stirring at room temperature for 12-24 hours until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-ylidenyl]methyl piperidine (Donepezil Precursor)

This procedure outlines a key step in the synthesis of Donepezil.

-

Reaction Setup: To a solution of 5,6-dimethoxy-1-indanone (1.0 equivalent) and 1-benzyl-4-formylpiperidine (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF), cool the mixture to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), to the reaction mixture.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the desired product.[11][12]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the AChE inhibitory activity of compounds.

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepared fresh).

-

AChE enzyme solution (from electric eel, diluted in phosphate buffer).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution (or buffer for control).

-

Add 10 µL of the AChE solution to initiate the pre-incubation.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]

Radioligand Binding Assay for Opioid Receptor Affinity

This assay is used to determine the binding affinity of a compound to a specific opioid receptor subtype.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).

-

Radioligand (e.g., [³H]-DAMGO for µ-opioid receptor).

-

Test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone).

-

-

Assay Procedure (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Competitive Binding: Add assay buffer, radioligand, test compound at varying concentrations, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). The IC50 value is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[14]

MTT Assay for Cytotoxicity

This assay assesses the effect of a compound on cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration that causes 50% inhibition of cell growth) can be calculated.[15]

Mandatory Visualizations

Signaling Pathways

Caption: Acetylcholine signaling at the neuromuscular junction and the mechanism of action of N-benzylated piperidine AChE inhibitors.

Caption: Simplified signaling pathway of a µ-opioid receptor agonist, such as Pethidine.

Experimental Workflows

Caption: General experimental workflow for the synthesis of a key Donepezil precursor.

Conclusion

The N-benzylpiperidine scaffold has a rich history in medicinal chemistry and continues to be a cornerstone of modern drug discovery. Its favorable physicochemical properties and synthetic tractability have enabled the development of numerous successful drugs across a wide range of therapeutic areas. The examples of Pethidine and Donepezil highlight the profound impact of this privileged structure on human health. As our understanding of disease biology deepens, the N-benzylpiperidine motif will undoubtedly remain a valuable tool for medicinal chemists in the design and synthesis of the next generation of innovative medicines. This technical guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

- 1. Membrane fusion mediated by the influenza virus hemagglutinin requires the concerted action of at least three hemagglutinin trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. broadpharm.com [broadpharm.com]

- 6. pnas.org [pnas.org]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]

- 12. 1-Benzyl-4-(5,6-Dimethoxy-1-Oxoindan-2-ylindenemethyl) Piperidine [sgtlifesciences.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-Benzyl-4-chloropiperidine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 1-Benzyl-4-chloropiperidine, a valuable intermediate in the development of various pharmaceutical agents. The synthesis involves the chlorination of 1-Benzyl-4-hydroxypiperidine using thionyl chloride.

Overview

The transformation of the hydroxyl group in 1-Benzyl-4-hydroxypiperidine to a chlorine atom is a crucial step in modifying the piperidine scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocol described herein is a robust and reproducible method for achieving this conversion.

Reaction Scheme

The synthesis proceeds via the reaction of 1-Benzyl-4-hydroxypiperidine with thionyl chloride (SOCl₂), as depicted in the following scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

-

1-Benzyl-4-hydroxypiperidine

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃), anhydrous

-

Sodium hydroxide (NaOH) solution, aqueous

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-Benzyl-4-hydroxypiperidine in anhydrous chloroform.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Thionyl Chloride: While maintaining the temperature in the ice bath, add thionyl chloride dropwise to the stirred solution from the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for a specified period to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Basification: Make the aqueous solution basic by the slow addition of a sodium hydroxide solution. Monitor the pH to ensure it is alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into chloroform. Separate the organic layer.

-

Washing and Drying: Wash the organic layer with water and then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (if necessary): The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Quantitative Data

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Benzyl-4-hydroxypiperidine | C₁₂H₁₇NO | 191.27 |

| Thionyl chloride | SOCl₂ | 118.97 |

| This compound | C₁₂H₁₆ClN | 209.71 |

| This compound HCl | C₁₂H₁₇Cl₂N | 246.18 |

Note: The hydrochloride salt is often prepared for better stability and handling.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

Thionyl chloride is a corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Chloroform is a suspected carcinogen and should be handled with care in a fume hood.

-

The quenching and basification steps are exothermic and should be performed with caution.

This protocol provides a comprehensive guide for the synthesis of this compound. For optimal results and safety, it is essential to adhere to standard laboratory practices and the specific instructions outlined in this document.

Application Notes and Protocols for the Synthesis of 4-Arylpiperidines Using 1-Benzyl-4-chloropiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The synthesis of these molecules is a critical endeavor in drug discovery and development. This document provides detailed application notes and protocols for the synthesis of 4-arylpiperidines utilizing 1-benzyl-4-chloropiperidine as a key starting material. The primary focus is on transition metal-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming the crucial carbon-carbon bond between the piperidine ring and an aryl group.

While direct cross-coupling of this compound is a challenging transformation due to the nature of the secondary alkyl chloride, analogous reactions with similar substrates suggest the feasibility of methods such as Suzuki-Miyaura, Kumada, and Negishi couplings. These reactions typically employ palladium or nickel catalysts with specialized ligands to achieve the desired transformation.

Reaction Pathways

The synthesis of 4-arylpiperidines from this compound can be achieved through various cross-coupling strategies. The general scheme involves the reaction of this compound with an organometallic aryl reagent in the presence of a transition metal catalyst.

Caption: General cross-coupling strategies for the synthesis of 4-arylpiperidines.

Key Cross-Coupling Methodologies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation that utilizes an organoboron reagent (such as a boronic acid or ester) and an organic halide. For the coupling of a secondary alkyl chloride like this compound, the choice of catalyst, ligand, and base is critical to achieving good yields and minimizing side reactions.

Catalytic Cycle Workflow

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline based on related literature for the coupling of secondary alkyl halides and should be optimized for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., a bulky, electron-rich phosphine like SPhos or XPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the arylboronic acid and this compound to the flask.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative)

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | ND |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | ND |